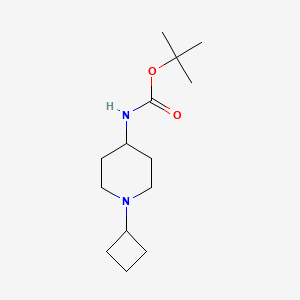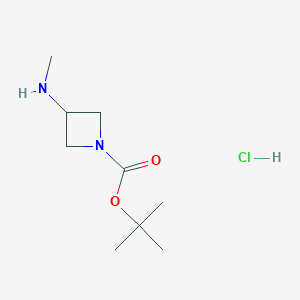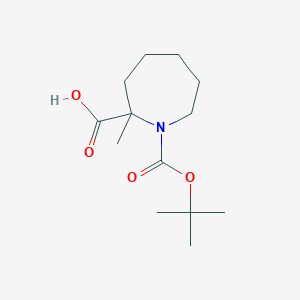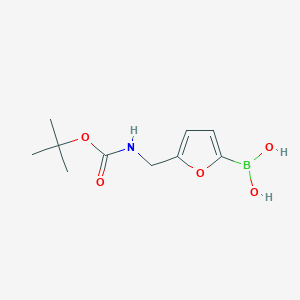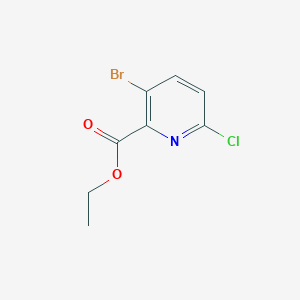![molecular formula C14H13BO3 B1439820 (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1029438-14-9](/img/structure/B1439820.png)
(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
“(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid” is a synthetic organic compound . It is used in Suzuki reactions and as intermediates of liquid crystals .
Synthesis Analysis
This compound is typically synthesized via Suzuki coupling . It reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives . It undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers .Molecular Structure Analysis
The molecular formula of “(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid” is C14H13BO3 . The InChI code is 1S/C14H13BO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9,17-18H,1H3 .Chemical Reactions Analysis
This compound is involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives .Physical And Chemical Properties Analysis
“(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid” is a solid at room temperature . It has a molecular weight of 240.07 . The compound is insoluble in water .Scientific Research Applications
Application
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions in the field of reversible click reactions . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Method of Application
The iminoboronate formation is reversible with a Kd ∼ 10 mM under physiological conditions, and the reversibility does not require small molecule competitors . Dilution of an iminoboronate complex between 2-APBA and lysine spontaneously dissociates into the reactants .
Results
An understanding of the molecular mechanism allows its implementation to realize the selective recognition of amine-containing biomolecules of interest in complex biological systems .
2. Suzuki-Miyaura Cross-Coupling Reactions
Application
The compound is used as a catalyst in Suzuki-Miyaura cross-coupling reactions . These reactions are extensively used to access a wide variety of key precursors in pharmaceuticals and material chemistry .
Method of Application
The catalytic activity of the novel nanocatalysts was investigated for SMC of aryl halides with arylboronic acids using water as a solvent and under microwaves irradiation conditions as green mild reaction conditions .
Results
The novel nano-sized benzthiazole-based Pd (II) complexes showed high efficiency in carbon–carbon cross coupling reactions aryl halides with aryl boronic acids under microwaves irradiations in aqueous medium .
3. Sensing Applications
Application
Boronic acids are increasingly utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This can be applied in both homogeneous assays or heterogeneous detection .
Method of Application
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Results
The use of boronic acids as the building block for a diverse range of sensing systems has been the central theme for several review papers during the course of 2013 .
4. Organic Field-Effect Transistors
Application
Boronic acids, including “(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid”, can be used in the synthesis of organic semiconductors for organic field-effect transistors .
Method of Application
The boronic acid is used as a building material for the organic semiconductor .
Results
The resulting organic semiconductors can be used in organic field-effect transistors .
5. Medicinal Chemistry
Application
Boronic acids and their derivatives have been used in medicinal chemistry for the synthesis of bioactive molecules . They have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Method of Application
The molecular modification by the introduction of boronic acid group to bioactive molecules .
Results
The preparation of compounds with this chemical group is relatively simple and well known . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
6. Electrophilic Trapping of Arylmetal Intermediates
Application
Boronic acids can be used in the electrophilic trapping of arylmetal intermediates with borate esters from aryl halides using Grignard reagents or through lithium–halogen exchange .
Method of Application
The process involves the reaction of aryl halides with Grignard reagents or through lithium–halogen exchange to form arylmetal intermediates, which are then trapped by borate esters .
Results
This method provides a way to synthesize boronic acids and their derivatives from aryl halides .
7. Synthesis of Diazaboroles for Organic Field-Effect Transistors
Application
“(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid” can be used in the synthesis of organic semiconductors containing diazaboroles for organic field-effect transistors .
Method of Application
The boronic acid is used as a reactant in the synthesis of diazaboroles .
Results
The resulting diazaboroles can be used in organic semiconductors for organic field-effect transistors .
8. Construction of Therapeutically Useful Bioconjugates
Application
Boronic acids can be used as building blocks for the construction of therapeutically useful bioconjugates . These constructs recently emerged as a new generation of high-precision therapeutics .
Method of Application
The use of reversible covalent bonds in the synthesis of bioconjugates has been rather overlooked, notwithstanding the potential of this strategy to generate stimuli responsive constructs .
Results
Boronic acids exhibit an exquisite reversible coordination profile that can be explored as a molecular construction tool featuring specific mechanisms to control the structure and biological properties of bioconjugates .
Safety And Hazards
The compound is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
[4-(4-acetylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRIBXIZZFOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681602 | |
| Record name | (4'-Acetyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
1029438-14-9 | |
| Record name | (4'-Acetyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



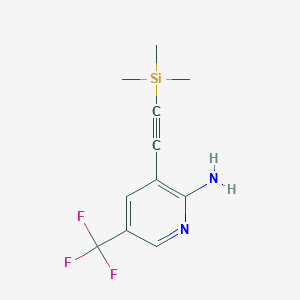
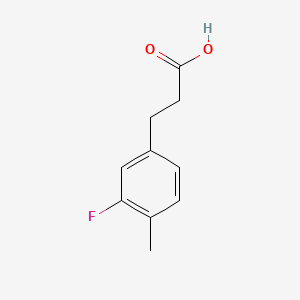
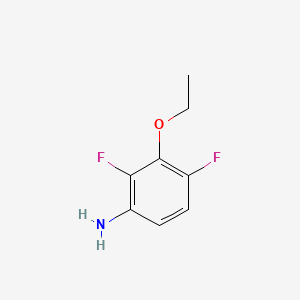
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-](/img/structure/B1439745.png)
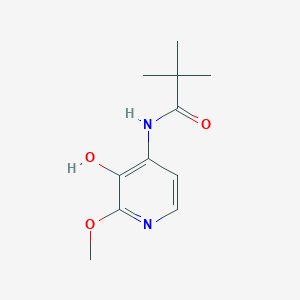
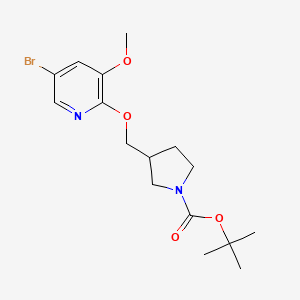
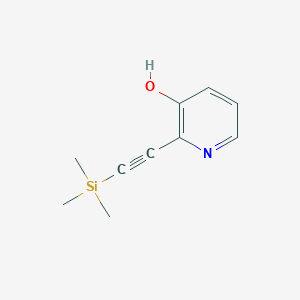
![6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1439753.png)
![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1439754.png)
